Structural Elucidation and Molecular Characterization of C.I. Direct Black 146: A Technical Guide
Structural Elucidation and Molecular Characterization of C.I. Direct Black 146: A Technical Guide
Executive Summary
C.I. Direct Black 146 is a complex, highly substantive polyazo dye utilized extensively in industrial applications, ranging from cellulosic textile dyeing to the formulation of advanced [1]. Unlike simpler, heavily documented dyes, the exact stoichiometric molecular weight and isomeric structure of commercial Direct Black 146 formulations are often closely guarded trade secrets. Furthermore, commercial dye powders are not pure active pharmaceutical/chemical ingredients; they are complex matrices containing inorganic salts and synthesis byproducts.
This whitepaper provides researchers, analytical chemists, and chemical development professionals with a definitive, self-validating analytical framework to elucidate the chemical structure and exact molecular weight of C.I. Direct Black 146.
Chemical Identity & Mechanistic Design
To understand how to analyze C.I. Direct Black 146, one must first understand the mechanistic causality behind its molecular design.
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CAS Registry Number: [2]
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Dye Classification: Direct Dye (Anionic Polyazo)
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Structural Causality: Direct dyes are engineered to exhibit high substantivity (affinity) to cellulosic fibers without the need for a chemical mordant[3]. This is achieved through an extended, coplanar polyazo backbone (containing multiple −N=N− chromophores) that maximizes van der Waals interactions and hydrogen bonding with the substrate[3].
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Aqueous Solubility: To ensure the dye remains stable in aqueous solutions—a critical parameter for preventing nozzle clogging in[1]—the hydrophobic aromatic core is functionalized with multiple sodium sulfonate groups ( −SO3Na ).
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Molecular Weight Dynamics: The theoretical molecular weight of the active polyazo chromophore in this class typically falls between 800 and 1100 g/mol . However, because commercial Direct Black 146 exists as a sodium salt mixed with inorganic diluents, determining the exact monoisotopic mass requires isolating the active dye molecule from its formulation matrix.
Quantitative Data & Physicochemical Profile
| Parameter | Description / Value |
| Chemical Name | C.I. Direct Black 146 |
| CAS Registry Number | 12221-96-4 |
| Dye Class | Direct Dye (Anionic) |
| Chromophore Architecture | Polyazo (Multiple −N=N− bonds) |
| Solubilizing Groups | Sodium Sulfonate ( −SO3Na ) |
| Estimated Molecular Weight | 800 – 1100 g/mol (Active Chromophore) |
| Primary Industrial Applications | Cellulosic Textiles, Inkjet Printer Inks |
| Optimal MS Ionization Mode | Electrospray Ionization - Negative (ESI-) |
Self-Validating Analytical Protocol for Structural Elucidation
Because standard databases do not publish the exact proprietary structure of C.I. Direct Black 146, researchers must deploy an orthogonal, self-validating analytical system. The following protocol pairs intact mass analysis (to determine the total molecular weight) with reductive cleavage (to map the internal azo architecture).
System Trustworthiness: This protocol is inherently self-validating. The intact molecular weight obtained via LC-ESI-TOF MS provides the macro-stoichiometry. Concurrently, the GC-MS analysis of the reductive cleavage fragments provides the micro-structural building blocks. When the masses of the individual amine fragments are mathematically recombined (accounting for the mass of the lost nitrogen atoms during azo cleavage), they must perfectly sum to the intact molecular weight. This eliminates false positives and confirms the exact proprietary structure.
Step 1: Matrix Desalting via Solid Phase Extraction (SPE)
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Causality: Commercial dyes contain high concentrations of sodium chloride and sodium sulfate used as standardizing diluents. If injected directly into a mass spectrometer, these non-volatile salts cause severe ion suppression and source contamination[4].
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Methodology:
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Dissolve 10 mg of commercial C.I. Direct Black 146 in 10 mL of HPLC-grade deionized water.
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Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL water.
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Load the dye solution onto the cartridge. Wash with 10 mL of 5% methanol in water to elute the highly polar inorganic salts.
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Elute the purified polyazo dye using 5 mL of 90% methanol / 10% aqueous ammonium acetate (10 mM).
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Step 2: Intact Molecular Weight Determination via LC-ESI-TOF MS
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Causality: Electrospray Ionization (ESI) in negative mode is explicitly chosen because the sulfonate groups ( −SO3Na ) on the dye readily dissociate in solution to form stable polyanions ( −SO3− ), allowing for excellent ionization efficiency[4]. Time-of-Flight (TOF) mass spectrometry provides sub-5 ppm mass accuracy, which is essential for calculating the exact empirical formula of large molecules.
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Methodology:
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Inject 2 µL of the SPE-purified dye into a UHPLC system equipped with a C18 reverse-phase column.
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Run a gradient elution from 10% to 90% acetonitrile in 10 mM ammonium acetate over 15 minutes. Note: Ammonium acetate is used because it is volatile and MS-compatible, unlike phosphate buffers.
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Operate the ESI-TOF MS in negative ion mode (capillary voltage: 3.5 kV, desolvation temperature: 350°C).
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Identify the multiply charged molecular ions (e.g., [M−2H]2− , [M−3H]3− ) and use deconvolution software to calculate the exact monoisotopic molecular weight of the parent compound.
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Step 3: Structural Reconstruction via Reductive Cleavage
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Causality: Intact mass alone cannot determine the sequence of the aromatic rings. By treating the dye with a strong reducing agent like sodium dithionite, the azo bonds ( −N=N− ) are selectively cleaved into primary [5]. Identifying these amine fragments allows researchers to piece together the original polyazo puzzle.
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Methodology:
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Add 2 mL of 0.1 M sodium dithionite ( Na2S2O4 ) in citrate buffer (pH 6.0) to 1 mL of the purified dye solution.
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Incubate at 70°C for 30 minutes. The solution will decolorize, visually validating complete azo bond cleavage[5].
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Extract the resulting aromatic amines using liquid-liquid extraction with ethyl acetate.
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Analyze the organic layer via GC-MS to identify the constituent amine building blocks (e.g., substituted benzidines or naphthylamines).
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Visualization of the Analytical Workflow
The following diagram maps the logical flow of the self-validating experimental protocol, demonstrating how orthogonal techniques converge to elucidate the final structure.
Analytical workflow for structural elucidation and mass determination of Direct Black 146.
References
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C.I. Direct black 146 — Chemical Substance Information. Source: NextSDS. URL: [Link]
- EP1576063A1 - Inkjet printer ink. Source: Google Patents.
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Detection of azo dyes and aromatic amines in women under garment. Source: National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]
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Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry. Source: PubMed. URL:[Link]
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Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218. Source: NCBI Bookshelf. URL:[Link]
Sources
- 1. EP1576063A1 - Inkjet printer ink - Google Patents [patents.google.com]
- 2. nextsds.com [nextsds.com]
- 3. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhanced analysis of sulfonated azo dyes using liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
